BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7) is a synthetic small molecule with the molecular formula C21H20N4O3S and a molecular weight of 408.5 g/mol. It belongs to the 2-ureidothiazole acetamide chemotype, a class that has been investigated for glucokinase activation (type 2 diabetes) and kinase inhibition (VEGFR-2, PI3Kα) in cancer models.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 921469-04-7
Cat. No. B2905251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921469-04-7
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C21H20N4O3S/c1-13-5-3-7-16(9-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-8-4-6-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28)
InChIKeyBLRIWBDTIIIEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7): Chemical Identity and Procurement Baseline


N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7) is a synthetic small molecule with the molecular formula C21H20N4O3S and a molecular weight of 408.5 g/mol. It belongs to the 2-ureidothiazole acetamide chemotype, a class that has been investigated for glucokinase activation (type 2 diabetes) and kinase inhibition (VEGFR-2, PI3Kα) in cancer models [1]. The compound is catalogued by multiple screening library vendors and registered in PubChem (CID 41211435), but no primary research articles, patents, or curated bioactivity databases (ChEMBL, BindingDB, DrugBank) currently provide quantitative biological data specifically for this compound [2]. Researchers and procurement specialists evaluating this compound for hit-to-lead or tool compound applications must therefore rely on class-level inference from structurally related 2-ureidothiazole acetamides, as described in the sections below.

Why Generic Substitution of N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7) with In-Class Analogs Is Not Supported by Current Evidence


Interchanging N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7) with closely related 2-ureidothiazole acetamide analogs without empirical justification poses a high risk of divergent biological outcomes. The 2-ureidothiazole scaffold, while explored for dual VEGFR-2/PI3Kα kinase inhibition, exhibits pronounced structure–activity relationship (SAR) sensitivity to both the ureido N-substituent and the acetamide side chain [1]. This compound uniquely combines a 3-acetylphenyl acetamide moiety with an m-tolyl ureido group, a substitution pattern not represented in any published SAR study to date [2]. Until head-to-head comparative data become available, assumptions of functional equivalence to analogs bearing p-tolyl, 2-methoxyphenyl, or unsubstituted phenyl ureido groups are unsubstantiated. The following sections examine the limited but instructive evidence that should guide procurement decisions.

Quantitative Evidence Guide for N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7): Critical Data Gaps and Class-Level Inference


Physicochemical Property Differentiation: XLogP3-AA of 2.7 vs. Structurally Related 2-Ureidothiazole Acetamides

The computed XLogP3-AA for CAS 921469-04-7 is 2.7, which is notably higher than the unsubstituted phenyl analog (estimated XLogP3-AA approximately 1.8) due to the additional methyl group on the ureido phenyl ring and the acetyl group on the acetamide phenyl ring [1]. Within the 2-ureidothiazole chemotype, this positions the compound in a lipophilicity window distinct from both more polar analogs (e.g., 2-methoxyphenyl ureido derivatives, XLogP3-AA ~1.5) and more lipophilic analogs (e.g., N,N-diethyl acetamide derivatives, XLogP3-AA >3.5) . The hydrogen bond donor count of 3 and acceptor count of 5 yield a topological polar surface area (TPSA) of 128 Ų, meeting Veber's criteria for oral bioavailability (TPSA <140 Ų, HBD ≤12) [1], a property not uniformly met across all 2-ureidothiazole analogs with bulkier substituents.

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility: Differentiating Factor Within the 2-Ureidothiazole Acetamide Series

CAS 921469-04-7 possesses 6 rotatable bonds, compared to 5 rotatable bonds for N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921482-34-0) and 7 rotatable bonds for N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide [1]. This intermediate conformational flexibility, arising from the acetamide linkage and the 3-acetylphenyl substituent, may influence entropy penalties upon target binding and the accessible conformer population in solution. The acetyl group on the phenyl ring further provides a potential hydrogen bond acceptor site not present in the m-tolyl or p-tolyl substituted acetamide analogs [1].

Conformational flexibility Ligand efficiency Molecular recognition

Absence of Quantitative Bioactivity Data: A Procurement-Risk Signal That Distinguishes CAS 921469-04-7 from Well-Characterized 2-Ureidothiazole Analogs

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents as of May 2026 confirms that CAS 921469-04-7 has no reported IC50, Ki, EC50, or any other quantitative bioactivity measurement in any peer-reviewed journal, patent, or curated database [1][2]. In contrast, structurally related 2-ureidothiazole acetamides (e.g., compound 6i from Ling et al., 2015) have published VEGFR-2 and PI3Kα inhibitory activity, and other members of the ureido-thiazole class are disclosed in glucokinase activator patents (e.g., US7884210B2) with quantitative in vitro potency data [3][4]. This complete absence of published bioactivity data for CAS 921469-04-7 represents a significant procurement risk for any user seeking a compound with pre-validated biological activity.

Data availability Procurement risk Bioactivity screening

Purity and Supply Chain Differentiation: Vendor-Reported Purity of 95% vs. Industrial-Grade Standards

Vendor listings for CAS 921469-04-7 report a typical purity of 95% [1], whereas several structurally related 2-ureidothiazole acetamides available from the same supplier network are offered at purities of 95-98%. For procurement purposes, the 95% purity specification places this compound in a standard screening-grade category. However, because no orthogonal purity verification data (HPLC chromatograms, NMR spectra, or elemental analysis) are publicly available for CAS 921469-04-7, the actual batch-to-batch purity consistency cannot be independently verified against analogs such as N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921482-34-0), for which similar purity claims are made .

Compound purity Quality control Supplier comparison

Best Application Scenarios for N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921469-04-7): Evidence-Backed Use Cases


Scaffold Diversification in 2-Ureidothiazole Hit-to-Lead Programs Targeting VEGFR-2/PI3Kα Dual Inhibition

Given the established activity of the 2-ureidothiazole scaffold as a dual VEGFR-2/PI3Kα inhibitor chemotype [1], CAS 921469-04-7 can serve as a novel scaffold diversification compound for medicinal chemistry teams seeking to explore the SAR tolerance of the acetamide side chain. The 3-acetylphenyl and m-tolyl ureido combination represents an SAR space not yet explored in the published 2-ureidothiazole literature, offering a unique opportunity to probe the effect of acetyl substitution on kinase selectivity and cellular antiproliferative activity in MDA-MB-231 and HepG2 cell line models [1].

Comparative Profiling Against Glucokinase Activator Ureido-Thiazole Chemotypes for Metabolic Disease Research

The 2-ureidothiazole substructure is a recognized pharmacophore in glucokinase activator patents (e.g., US7884210B2, Novo Nordisk) [2]. CAS 921469-04-7, with its 3-acetylphenyl acetamide side chain, provides a structurally distinct entry point for comparative biochemical profiling against known glucokinase activators. Procurement is warranted for research groups conducting broad-panel metabolic enzyme screens where the inclusion of a novel substitution pattern may reveal unexpected selectivity or activation profiles relative to the aryl urea and heteroaryl urea glucokinase activator series [2].

Computational Docking and Pharmacophore Modeling Studies Requiring Experimentally Untested 2-Ureidothiazole Acetamide Structures

The complete absence of published bioactivity data for CAS 921469-04-7 [3] presents an opportunity for computational chemists to generate prospective binding hypotheses using molecular docking against kinase or metabolic enzyme targets. The compound's intermediate lipophilicity (XLogP3-AA = 2.7) and 6 rotatable bonds [4] make it suitable for induced-fit docking studies that benchmark the predictive accuracy of scoring functions against structurally related 2-ureidothiazole analogs with known experimental binding data [1].

Negative Control Selection for Assays Involving Structurally Related Bioactive 2-Ureidothiazole Acetamides

Because CAS 921469-04-7 has no documented bioactivity against any target [3], it may function as a structurally matched negative control for assays employing bioactive 2-ureidothiazole acetamide analogs. Its molecular weight (408.5 g/mol), TPSA (128 Ų), and physicochemical profile are sufficiently similar to active 2-ureidothiazole compounds [4] that it can control for nonspecific assay interference while providing a close structural match to the active pharmacophore. This application requires empirical validation of inactivity in the specific assay system.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.